1,3-Butanedione, 1-(4-chloro-2-fluoro-5-methylphenyl)-4,4,4-trifluoro-
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Overview
Description
1,3-Butanedione, 1-(4-chloro-2-fluoro-5-methylphenyl)-4,4,4-trifluoro- is a synthetic organic compound with the molecular formula C11H10ClF4O2. This compound is characterized by the presence of a butanedione backbone substituted with a 4-chloro-2-fluoro-5-methylphenyl group and three fluorine atoms at the fourth carbon position. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-butanedione, 1-(4-chloro-2-fluoro-5-methylphenyl)-4,4,4-trifluoro- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-2-fluoro-5-methylbenzene and 1,3-butanedione.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the 1,3-butanedione.
Substitution Reaction: The deprotonated 1,3-butanedione undergoes a nucleophilic substitution reaction with 4-chloro-2-fluoro-5-methylbenzene, resulting in the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of 1,3-butanedione, 1-(4-chloro-2-fluoro-5-methylphenyl)-4,4,4-trifluoro- may involve large-scale batch or continuous processes. These methods often utilize automated reactors and advanced purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Butanedione, 1-(4-chloro-2-fluoro-5-methylphenyl)-4,4,4-trifluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1,3-Butanedione, 1-(4-chloro-2-fluoro-5-methylphenyl)-4,4,4-trifluoro- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-butanedione, 1-(4-chloro-2-fluoro-5-methylphenyl)-4,4,4-trifluoro- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Butanedione, 1-(4-chlorophenyl)-4,4,4-trifluoro-
- 1,3-Butanedione, 1-(4-fluorophenyl)-4,4,4-trifluoro-
- 1,3-Butanedione, 1-(4-methylphenyl)-4,4,4-trifluoro-
Uniqueness
1,3-Butanedione, 1-(4-chloro-2-fluoro-5-methylphenyl)-4,4,4-trifluoro- is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, along with the trifluoromethyl group. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(4-chloro-2-fluoro-5-methylphenyl)-4,4,4-trifluorobutane-1,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF4O2/c1-5-2-6(8(13)3-7(5)12)9(17)4-10(18)11(14,15)16/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHDLSGGKWVJRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)F)C(=O)CC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40446569 |
Source
|
Record name | 1,3-Butanedione, 1-(4-chloro-2-fluoro-5-methylphenyl)-4,4,4-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40446569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177211-21-1 |
Source
|
Record name | 1,3-Butanedione, 1-(4-chloro-2-fluoro-5-methylphenyl)-4,4,4-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40446569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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